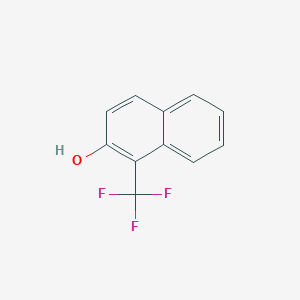
1-(Trifluoromethyl)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)-2-naphthol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 2-naphthol using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) and a copper catalyst . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of 1-(Trifluoromethyl)-2-naphthol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet the quality standards required for its applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trifluoromethyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthol group to a naphthylamine or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthol ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)-2-naphthol has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 1-(Trifluoromethyl)-2-naphthol exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and binding affinity to specific proteins and enzymes. This can lead to the inhibition or activation of certain biological pathways, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
- 1-(Trifluoromethyl)-2-naphthylamine
- 1-(Trifluoromethyl)-2-naphthoic acid
- 1-(Trifluoromethyl)-2-naphthaldehyde
Comparison: 1-(Trifluoromethyl)-2-naphthol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the naphthalene ring. This combination imparts distinct chemical and physical properties, such as increased acidity and enhanced reactivity in electrophilic substitution reactions. Compared to its analogs, this compound offers a balance of stability and reactivity, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C11H7F3O |
|---|---|
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
1-(trifluoromethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)10-8-4-2-1-3-7(8)5-6-9(10)15/h1-6,15H |
Clave InChI |
HHOPQMXMPJYNKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


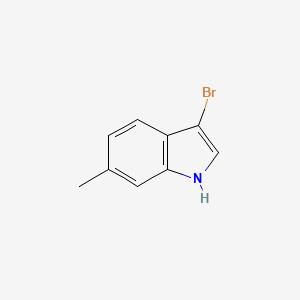
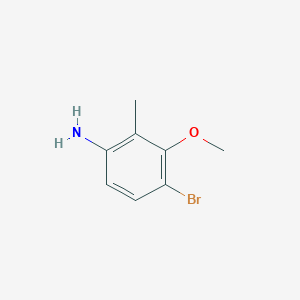
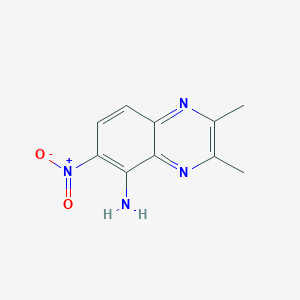
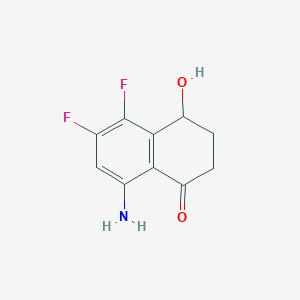

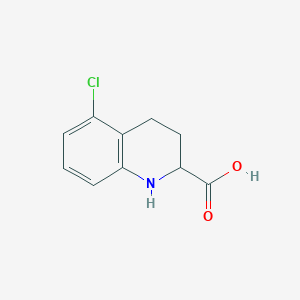
![9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11890517.png)
![4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11890533.png)





![N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B11890571.png)
